molecular formula C17H17N3O3S B2381775 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide CAS No. 1432437-17-6

2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide

Cat. No. B2381775
CAS RN: 1432437-17-6
M. Wt: 343.4
InChI Key: ZIBOSSSKCNKELG-UHFFFAOYSA-N
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Description

“2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . This compound is considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a cyano group (-CN), an acetamide group (CH3CONH2), and a sulfamoyl group (SO2NH2) attached to a phenyl ring .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide has been utilized in the synthesis of a variety of heterocyclic compounds, which have shown significant antimicrobial properties. These include isoxazole-based heterocycles and novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. The synthesized compounds exhibit promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014), (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Building Block for Heterocyclic Synthesis

This compound serves as a key synthon in the synthesis of polyfunctionalized heterocyclic compounds. Its versatility and reactivity make it a valuable building block in heterocyclic chemistry (Gouda, 2014).

Structural Aspects in Salt and Inclusion Compounds

It is also used in studying the structural aspects of salt and inclusion compounds of amide-containing isoquinoline derivatives. This research helps understand the crystal structures and properties of these compounds (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Novel Derivatives for Antimicrobial Agents

The compound is used in synthesizing novel derivatives, such as pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, which are evaluated as potential antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12-4-3-5-13(2)17(12)20-24(22,23)15-8-6-14(7-9-15)19-16(21)10-11-18/h3-9,20H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBOSSSKCNKELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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